

# (3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid

## molecular weight and formula

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### Compound of Interest

Compound Name:	(3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid
Cat. No.:	B1393966

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An In-depth Technical Guide to **(3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid** for Advanced Drug Discovery

## Abstract

**(3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid** is a bifunctional organic compound of significant interest in medicinal chemistry and pharmaceutical development. As a member of the boronic acid family, it serves as a critical building block, primarily in palladium-catalyzed cross-coupling reactions, for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and an exploration of its applications in modern drug discovery. The narrative is grounded in the principles of synthetic organic chemistry, offering field-proven insights for researchers, scientists, and drug development professionals.

## Core Physicochemical Properties

The utility of any chemical building block begins with a thorough understanding of its fundamental properties. These characteristics dictate storage conditions, reaction compatibility, and potential physiological interactions.

The molecular structure of **(3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid** consists of a central phenylboronic acid core functionalized at the meta-position with a pyrrolidin-1-ylmethyl group. This unique combination imparts specific reactivity and solubility characteristics. The

boronic acid moiety is the reactive handle for cross-coupling reactions, while the tertiary amine of the pyrrolidine group can influence solubility and provides a site for potential salt formation or hydrogen bonding, which can be crucial for modulating the pharmacokinetic properties of a final drug candidate.[\[1\]](#)

Table 1: Key Physicochemical Data for **(3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid**

Property	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>16</sub> BNO <sub>2</sub>	<a href="#">[2]</a>
Molecular Weight	205.06 g/mol	<a href="#">[2]</a>
CAS Number	1100095-09-7	<a href="#">[3]</a>
Appearance	Solid	<a href="#">[4]</a>
Predicted Boiling Point	365.1 ± 44.0 °C	<a href="#">[3]</a>
Predicted Density	1.16 ± 0.1 g/cm <sup>3</sup>	<a href="#">[3]</a>
Predicted pKa	8.04 ± 0.10	<a href="#">[3]</a>
Storage Temperature	2-8°C	<a href="#">[3]</a>

## Synthesis and Purification: A Validated Protocol

The synthesis of aryl boronic acids is a cornerstone of modern organic chemistry. While numerous methods exist, the palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent, known as the Miyaura borylation, is one of the most robust and widely adopted strategies.[\[5\]](#) This approach offers high functional group tolerance and generally proceeds with excellent yields.

The following protocol describes a representative synthesis of **(3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid** starting from 1-(3-bromobenzyl)pyrrolidine. The choice of a palladium catalyst with a suitable phosphine ligand (e.g., Pd(dppf)Cl<sub>2</sub>) is critical for facilitating the catalytic cycle. Potassium acetate (KOAc) is used as a mild base, which is essential for the transmetalation step.

## Experimental Protocol: Miyaura Borylation

Objective: To synthesize **(3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid** from 1-(3-bromobenzyl)pyrrolidine.

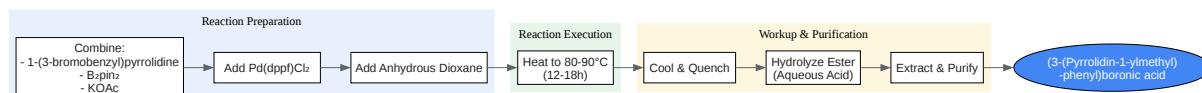
### Materials:

- 1-(3-bromobenzyl)pyrrolidine
- Bis(pinacolato)diboron ( $B_2pin_2$ )
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ( $Pd(dppf)Cl_2$ )
- Potassium Acetate (KOAc)
- Anhydrous 1,4-Dioxane
- Hydrochloric Acid (1M)
- Sodium Sulfate ( $Na_2SO_4$ )
- Ethyl Acetate
- Hexanes

### Procedure:

- Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 1-(3-bromobenzyl)pyrrolidine (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
- Catalyst Addition: Add  $Pd(dppf)Cl_2$  (0.03 eq) to the flask.
- Solvent Addition: Add anhydrous 1,4-dioxane to the flask to achieve a suitable concentration (e.g., 0.1 M).
- Reaction Execution: Heat the reaction mixture to 80-90°C and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

- **Workup:** Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
- **Hydrolysis of Boronate Ester:** Concentrate the organic layer under reduced pressure. Redissolve the crude pinacol boronate ester in a suitable solvent mixture (e.g., acetone/water). Add an aqueous acid solution (e.g., 1M HCl) and stir until hydrolysis to the boronic acid is complete (monitor by TLC/LC-MS).
- **Purification:** Extract the product into an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate in vacuo. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography to yield the final product.



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Caption: General workflow for the Miyaura borylation synthesis.

## Applications in Medicinal Chemistry & Drug Discovery

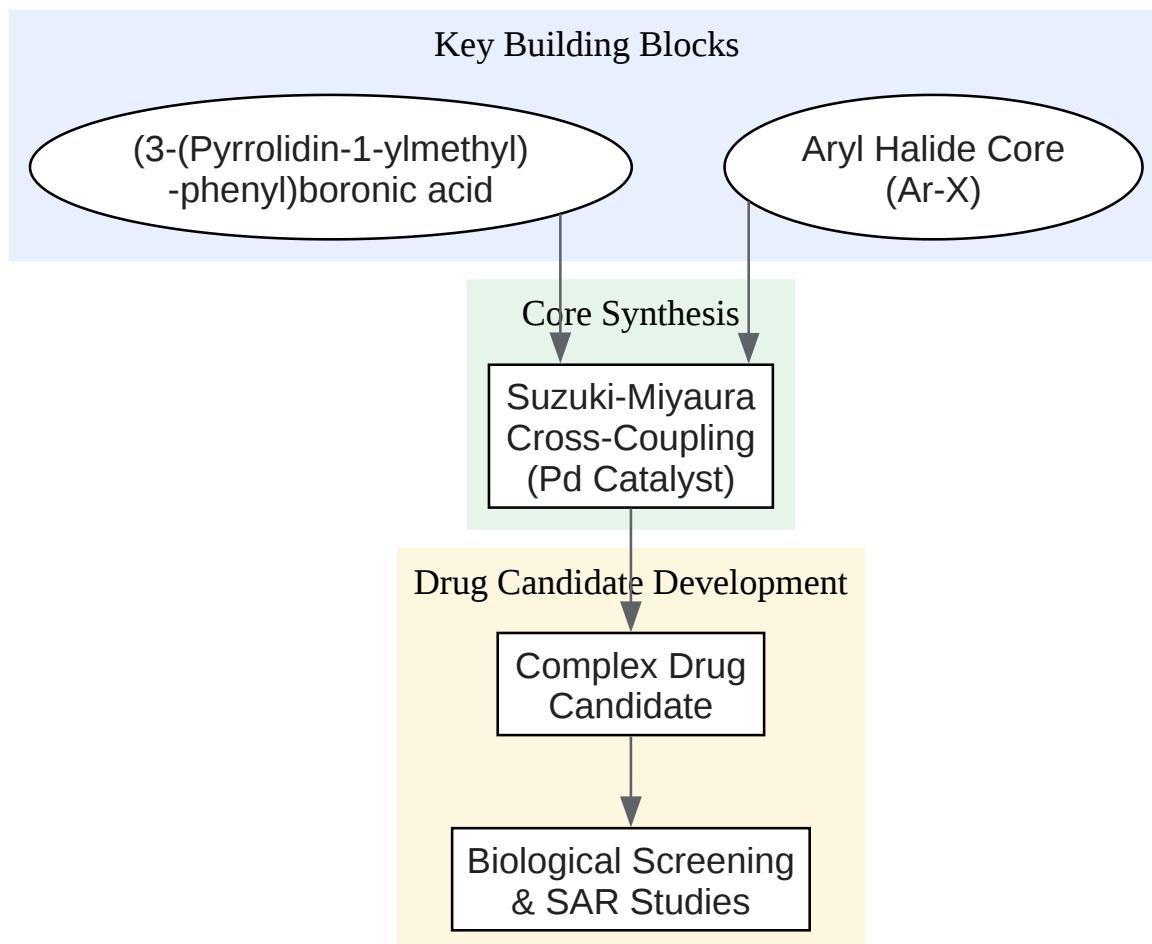
Boronic acids are not merely synthetic intermediates; they are enabling tools in the quest for novel therapeutics.<sup>[5]</sup> Their stability, low toxicity, and versatile reactivity make them indispensable in modern drug discovery.<sup>[6]</sup> The first boronic acid-containing drug, Bortezomib (Velcade), was approved by the FDA in 2003, paving the way for a new class of pharmaceuticals.<sup>[5][6]</sup>

The primary application of **(3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid** is in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction facilitates the formation of a

carbon-carbon bond between the boronic acid and an aryl (or vinyl) halide or triflate.[\[7\]](#) This capability is paramount for constructing biaryl systems, which are common structural motifs in many approved drugs.

#### Causality in Application:

- **Structural Scaffolding:** This specific boronic acid allows medicinal chemists to introduce the "3-(pyrrolidin-1-ylmethyl)phenyl" moiety into a target molecule. This is crucial for exploring the structure-activity relationship (SAR) of a drug candidate.
- **Modulation of Properties:** The pyrrolidine group is not just a passive spectator. Its inclusion can enhance the aqueous solubility of the final compound, a critical factor for bioavailability. [\[1\]](#) Furthermore, its basic nitrogen atom can serve as a proton acceptor, influencing how the drug interacts with its biological target.[\[1\]](#)
- **Lead Optimization:** In drug development, researchers often create libraries of related compounds to find the one with the best efficacy and safety profile. The reliable nature of the Suzuki coupling with building blocks like this boronic acid accelerates this optimization process.



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Caption: Role of the boronic acid in a typical drug discovery workflow.

## Handling and Safety

As with all laboratory chemicals, proper handling of **(3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid** is essential. It is classified as a hazardous substance and requires appropriate safety precautions.

- Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation. Some boronic acids are associated with causing serious eye damage.[\[4\]](#)
- Precautionary Statements:

- Wear protective gloves, eye protection, and face protection.
- Use only outdoors or in a well-ventilated area.
- Avoid breathing dust/fume/gas/mist/vapors/spray.
- IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. [4]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, typically at 2-8°C.[3]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

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